2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

Description

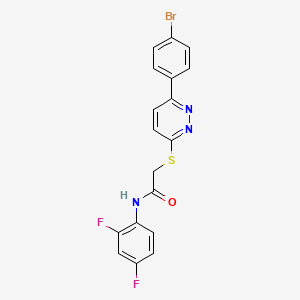

The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide features a pyridazine core substituted with a 4-bromophenyl group at the 6-position, a thioether linkage at the 3-position, and an acetamide moiety connected to a 2,4-difluorophenyl amine. This structure combines electron-deficient aromatic systems (pyridazine, bromophenyl) with halogenated and fluorinated substituents, which are common in bioactive molecules due to their metabolic stability and target-binding capabilities.

Properties

IUPAC Name |

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrF2N3OS/c19-12-3-1-11(2-4-12)15-7-8-18(24-23-15)26-10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWPIIXTWPTSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrF2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromophenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.

Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.

Acetamide formation: The final step involves the coupling of the pyridazine derivative with 2,4-difluoroaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromophenyl and difluorophenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyridazine vs. Triazinoindole/Triazole/Thienopyrimidinone

- Triazinoindole Derivatives (): Compounds such as N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the thioacetamide-aniline backbone but replace pyridazine with a fused triazinoindole core.

- Triazole Derivatives (): Compounds like 2-[[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide utilize a triazole core, offering two adjacent nitrogen atoms for hydrogen bonding.

- Thienopyrimidinone Derivatives (): The compound IWP-3 incorporates a thienopyrimidinone core, which introduces a sulfur atom and a ketone group. This system may exhibit distinct redox behavior compared to pyridazine’s fully conjugated, nitrogen-rich structure .

Table 1: Core Heterocycle Comparison

Substituent Effects

Halogenation and Fluorination

- Bromophenyl vs. Chlorophenyl/Phenoxy: The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity (logP) compared to chlorophenyl (e.g., N-(4-chlorophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide in ). Bromine’s polarizability may enhance halogen bonding in target interactions .

- 2,4-Difluorophenyl vs. Trifluoromethyl/4-Fluorophenyl : The 2,4-difluorophenyl group in the target compound offers moderate electron-withdrawing effects and metabolic stability. In contrast, trifluoromethyl groups (e.g., compound) provide stronger electronegativity and higher lipophilicity .

Table 2: Substituent Impact on Properties

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

- Pyridazine core formation : Cyclocondensation of hydrazine derivatives with diketones or ketones under reflux conditions (e.g., ethanol or THF at 80–100°C) .

- Thioacetamide linkage : Thiol-alkylation using mercaptoacetic acid derivatives in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

- Final functionalization : Introduction of bromophenyl and difluorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) . Key parameters: Temperature control (±2°C), solvent polarity, and reaction time (12–48 hours) to avoid side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing aromatic protons in bromophenyl vs. difluorophenyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., bromine’s M+2 peak) .

- IR Spectroscopy : Identify thioamide C=S stretches (∼1,100 cm⁻¹) and acetamide N-H bends (∼1,550 cm⁻¹) .

Q. What are the primary solubility and stability considerations for in vitro assays?

- Solubility : Requires polar aprotic solvents (DMSO or DMF) due to hydrophobic aromatic moieties. Aqueous solubility can be enhanced using cyclodextrin-based formulations .

- Stability : Susceptible to hydrolysis in acidic/basic conditions; store at −20°C in inert atmospheres. Monitor degradation via HPLC (C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing impurities?

- Solvent optimization : Replace DMF with less toxic alternatives like 2-MeTHF for cross-coupling reactions, improving eco-compatibility without sacrificing yield .

- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for Suzuki reactions; the latter reduces palladium residues (quantified via ICP-MS) .

- Purification : Use preparative HPLC with gradient elution (acetonitrile/0.1% TFA) to isolate isomers or byproducts .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .

- Orthogonal validation : Cross-check cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism-specific effects .

- Meta-analysis : Use cheminformatics tools (e.g., KNIME or Schrödinger) to correlate structural analogs’ bioactivity data and identify outliers .

Q. What in silico strategies predict pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME estimate log P (∼3.2), suggesting moderate blood-brain barrier penetration. Use ProTox-II to flag hepatotoxicity risks from the thioacetamide moiety .

- Docking Studies : AutoDock Vina models interactions with CYP450 isoforms (e.g., CYP3A4), guiding metabolic stability assessments .

- QSAR Modeling : Develop regression models linking electronic parameters (Hammett σ constants) to antibacterial potency .

Q. How does the compound’s stereochemistry influence its biological targets?

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) to test activity differences .

- Molecular Dynamics : Simulate binding to target proteins (e.g., EGFR kinase) to identify stereospecific hydrogen bonds with catalytic lysine residues .

Contradiction Analysis

Q. Conflicting reports on thioamide reactivity: How to reconcile?

- Contextual factors : Thioamides exhibit variable oxidation rates depending on reaction media. For example, H₂O₂ in acetic acid oxidizes thioamides to sulfoxides, while DMSO alone does not .

- Structural modulation : Electron-withdrawing groups (e.g., 4-bromophenyl) reduce sulfur’s nucleophilicity, altering reactivity compared to non-halogenated analogs .

Q. Discrepancies in reported log P values: Methodological or compound-dependent?

- Measurement techniques : Shake-flask vs. HPLC-derived log P values differ due to ionization effects. Use potentiometric titration (GLpKa) for accurate determination .

- Batch variability : Impurities from incomplete purification (e.g., residual DMF) can artificially elevate hydrophilicity .

Methodological Resources

- Spectral databases : Compare experimental NMR shifts with predicted values from ACD/Labs or ChemDraw .

- Reaction repositories : Search Reaxys for analogous pyridazine-thioacetamide syntheses to refine protocols .

- Toxicity benchmarks : Cross-reference LD₅₀ data from PubChem (avoiding vendor-specific claims per guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.